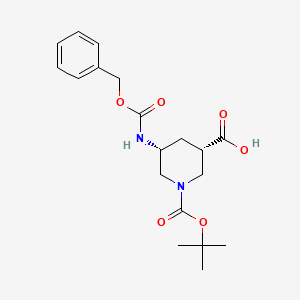

(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18637856

Molecular Formula: C19H26N2O6

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N2O6 |

|---|---|

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |

| Standard InChI Key | MJAGAIZKHLVFJM-LSDHHAIUSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The compound features a piperidine ring substituted at the 3- and 5-positions with carboxylic acid and benzyloxycarbonylamino groups, respectively. The tert-butoxycarbonyl group protects the piperidine nitrogen, while the benzyloxycarbonyl moiety shields the amino functionality. This dual protection strategy enables selective deprotection during multi-step syntheses, a hallmark of modern peptide chemistry .

The IUPAC name, (3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid, reflects its stereochemistry and functional groups. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement of substituents, critical for interactions with biological targets.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 378.4 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | -20°C, desiccated |

The compound’s solubility varies with solvent polarity, exhibiting moderate solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers . Its stability under acidic conditions facilitates Boc deprotection, while hydrogenolysis removes the Cbz group.

Synthesis and Preparation

Stepwise Synthetic Route

The synthesis involves three principal stages:

-

Piperidine Nitrogen Protection: Reaction with di-tert-butyl dicarbonate (BocO) in the presence of triethylamine yields the Boc-protected intermediate.

-

Amino Group Functionalization: Benzyl chloroformate (Cbz-Cl) introduces the Cbz group under basic conditions, ensuring regioselectivity.

-

Carboxylic Acid Introduction: Carboxylation via carbon dioxide insertion or carboxylating agents completes the synthesis.

Industrial-scale production employs continuous flow reactors to optimize yield and purity, though scalability challenges persist due to the compound’s stereochemical complexity.

Analytical Validation

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm chemical identity and purity (>97%) . Chiral stationary phases verify enantiomeric excess, ensuring compliance with pharmaceutical-grade standards.

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a building block for constrained peptidomimetics, mimicking secondary structures like β-turns. Its rigid piperidine scaffold stabilizes conformations inaccessible to linear peptides.

Prodrug Design

Boc and Cbz groups act as prodrug motifs, hydrolyzed in vivo to release active amines. This strategy improves bioavailability and reduces first-pass metabolism.

Comparison with Structural Analogs

Analog 1: (3S,5S)-1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid

This pyrrolidine-based analog (PubChem CID: 69673205) substitutes piperidine with pyrrolidine and replaces Cbz with methoxycarbonyl . The smaller ring size alters conformational flexibility, impacting binding kinetics .

Analog 2: N-Boc-piperidine-4-carboxylic Acid

Lacking the Cbz group, this analog simplifies synthetic routes but forfeits dual protection versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume